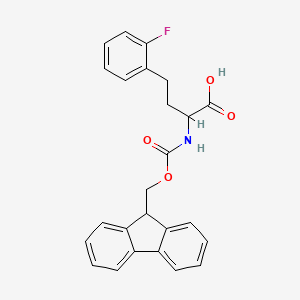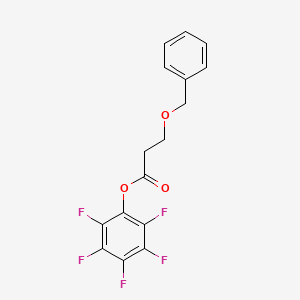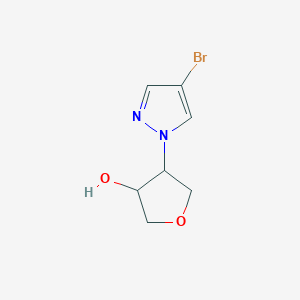
Tert-butyl 3,5-dimethyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,5-dimethyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H24N2O2 It is a piperazine derivative that features a tert-butyl ester group, two methyl groups, and a prop-2-yn-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-dimethyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method involves the alkylation of 3,5-dimethylpiperazine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3,5-dimethyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3,5-dimethyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3,5-dimethyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The piperazine ring can interact with various biological receptors, potentially modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(prop-2-ynyl)piperazine-1-carboxylate: Similar structure but lacks the methyl groups on the piperazine ring.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Contains a boronate ester group instead of the alkyne group.
Uniqueness
Tert-butyl 3,5-dimethyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate is unique due to the presence of both the alkyne and tert-butyl ester groups, which confer distinct chemical reactivity and stability. The methyl groups on the piperazine ring further differentiate it from other similar compounds, potentially influencing its biological activity and chemical properties.
Propriétés
Formule moléculaire |
C14H24N2O2 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
tert-butyl 3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O2/c1-7-8-16-11(2)9-15(10-12(16)3)13(17)18-14(4,5)6/h1,11-12H,8-10H2,2-6H3 |
Clé InChI |
UTWDXVMMNAFISJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(N1CC#C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


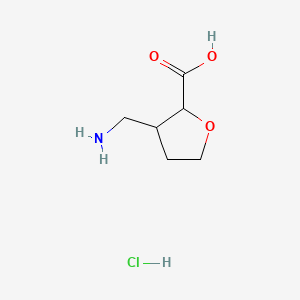

![1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12307878.png)

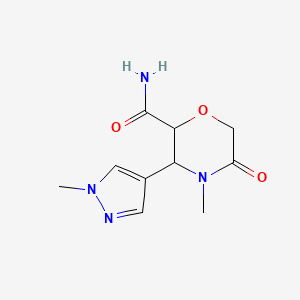
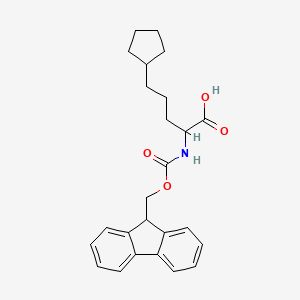

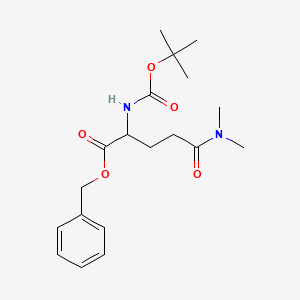
![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)
![2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-](/img/structure/B12307925.png)
